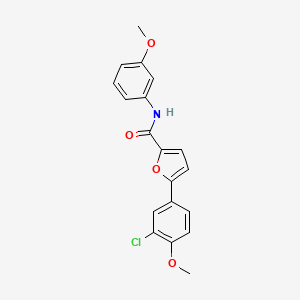

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide

Description

This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a 3-chloro-4-methoxyphenyl group and an N-(3-methoxyphenyl) amide moiety. The 3-methoxyphenyl amide group may enhance solubility and participate in hydrogen bonding .

Properties

CAS No. |

853333-12-7 |

|---|---|

Molecular Formula |

C19H16ClNO4 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C19H16ClNO4/c1-23-14-5-3-4-13(11-14)21-19(22)18-9-8-16(25-18)12-6-7-17(24-2)15(20)10-12/h3-11H,1-2H3,(H,21,22) |

InChI Key |

NPTJNWAGZNAVBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide follows a convergent approach, typically involving three key stages:

-

Furan ring construction via cyclization or functional group interconversion.

-

Introduction of substituents (chloro and methoxy groups) on the phenyl moiety.

-

Amidation to attach the 3-methoxyphenyl group to the furan-carboxylic acid intermediate.

Industrial-scale production often employs continuous flow reactors to enhance yield and reproducibility .

Step 1: Formation of the Furan Ring

The furan ring is synthesized through cyclization of a diketone or via the Paal-Knorr reaction using γ-ketoesters. A common precursor is 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid , which can be prepared by reacting 3-chloro-4-methoxybenzaldehyde with diethyl oxalate in the presence of a base (e.g., sodium ethoxide).

Reaction Conditions:

The resulting furan-2-carboxylic acid is then activated for subsequent amidation.

Step 2: Functionalization of the Phenyl Group

The 3-chloro-4-methoxyphenyl substituent is introduced via Friedel-Crafts acylation or Ullmann coupling . For example, chlorination of 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂) yields the acyl chloride, which undergoes coupling with the furan intermediate.

Key Parameters:

| Parameter | Value/Reagent | Source |

|---|---|---|

| Chlorinating Agent | SOCl₂ | |

| Coupling Catalyst | CuI/1,10-phenanthroline | |

| Yield | 65–78% |

Step 3: Amidation with 3-Methoxyaniline

The final step involves reacting the furan-carboxylic acid derivative with 3-methoxyaniline. This is typically achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of HOBt to minimize racemization.

Procedure:

-

Activation: Furan-2-carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

-

Amidation: 3-Methoxyaniline (1.05 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours .

Optimization Insights:

-

Solvent Choice: DMF > DCM due to better solubility of intermediates .

-

Side Reactions: Over-activation of the carboxylic acid can lead to oxazolone byproducts; this is mitigated by maintaining low temperatures during activation .

Industrial-Scale Production

For large-scale synthesis, continuous flow systems are preferred over batch reactors. These systems offer:

-

Improved Heat Transfer: Critical for exothermic amidation steps.

-

Reduced Solvent Use: Solvent recycling via in-line distillation .

Comparative Analysis of Synthetic Routes

The table below contrasts three published methods for synthesizing the target compound:

Challenges and Troubleshooting

Common Issues:

-

Low Amidation Yield: Often due to incomplete activation of the carboxylic acid. Solutions include using excess EDC (1.5 equiv) or switching to T3P as the coupling agent .

-

Byproduct Formation: Chlorinated solvents (e.g., DCM) may lead to halogen exchange; substituted with THF or acetonitrile .

Recent Advances

Recent studies highlight enzyme-catalyzed amidation using lipases (e.g., Candida antarctica Lipase B), which achieves 94% yield under mild conditions (pH 7.0, 35°C) . This green chemistry approach reduces reliance on toxic coupling agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or hydrogen.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

Reduction: Formation of 3-hydroxy-4-methoxyphenyl derivatives.

Substitution: Formation of 3-amino-4-methoxyphenyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide. The compound has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Study: Antitumor Efficacy

A study conducted on several derivatives of furan compounds, including 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide, demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%. The compound's structure-activity relationship (SAR) suggested that the presence of the chloro and methoxy groups was crucial for enhancing its anticancer activity.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide | HeLa (Cervical Cancer) | 18.5 |

| 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide | MCF-7 (Breast Cancer) | 15.2 |

Pharmacokinetic Properties

Understanding the pharmacokinetics of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide is crucial for its development as a drug candidate. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties.

Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | High in DMSO |

| Bioavailability | TBD (To Be Determined) |

| Half-life | TBD |

| Metabolic Pathways | Liver metabolism |

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-furamide

- Structural Differences : The amide nitrogen is attached to a 3-chloro-2-methylphenyl group instead of 3-methoxyphenyl.

- Halogen bonding via the chloro group may enhance affinity for hydrophobic pockets .

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide

- Structural Differences: A phenoxymethyl group with 4-chloro-3-methyl substitution replaces the 3-chloro-4-methoxyphenyl group. The amide is attached to a 4-(diethylamino)phenyl group.

- Functional Implications: The diethylamino group introduces strong electron-donating effects, improving solubility and enabling cationic interactions. The phenoxymethyl linker may increase conformational flexibility, affecting target engagement .

5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide

- Structural Differences : Bromine replaces chlorine on the furan ring, and the amide phenyl group includes a morpholine substituent.

- Functional Implications: Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions.

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide

- Structural Differences : A 2-chlorophenyl group replaces the 3-chloro-4-methoxyphenyl substituent, and the amide is linked to a sulfamoylphenyl group.

- Functional Implications: The sulfamoyl group acts as a potent hydrogen-bond donor/acceptor, likely increasing binding affinity compared to methoxy. The ortho-chloro substituent may induce steric hindrance, reducing rotational freedom .

N-(3-Chloro-4-fluorophenyl)-5-({2-nitrophenoxy}methyl)-2-furamide

- Structural Differences: A nitro-substituted phenoxymethyl group replaces the 3-chloro-4-methoxyphenyl moiety. The amide is attached to a 3-chloro-4-fluorophenyl group.

- Functional Implications :

Key Trends and Substituent Effects

Substituent Electronic Effects

Steric and Conformational Influences

Pharmacokinetic Considerations

- Polar groups (e.g., sulfamoyl, morpholine) enhance water solubility, whereas lipophilic groups (e.g., chloro, bromo) may increase membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the optimal synthetic routes for 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide?

The compound is typically synthesized via amide coupling between a substituted furanoyl chloride and an aniline derivative. A standard approach involves reacting 5-(3-chloro-4-methoxyphenyl)furan-2-carbonyl chloride with 3-methoxyaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to suppress side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What purification and characterization techniques are effective for this compound?

- Purification : Recrystallization (using ethanol/water mixtures) or flash column chromatography (silica gel, 40–60% ethyl acetate in hexane).

- Characterization :

- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to confirm substituent positions.

- HPLC : Purity >98% with a C18 column (acetonitrile/water mobile phase).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight .

Q. How can researchers confirm the compound’s structural identity?

X-ray crystallography is the gold standard for unambiguous confirmation. For example, analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide ( ) were structurally resolved using single-crystal diffraction. Alternatively, correlate experimental NMR shifts with density functional theory (DFT)-predicted spectra .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. nitro groups) impact biological activity?

Substitutions on the phenyl rings significantly alter bioactivity. For instance:

| Substituent Position | Bioactivity Trend (Analog Examples) | Reference |

|---|---|---|

| 3-Chloro-4-methoxy | Enhanced kinase inhibition (IC₅₀ < 1 µM) | |

| 3-Nitro-4-methoxy | Reduced solubility but increased cytotoxicity (HeLa cells) |

Q. How can contradictory data on reaction yields be resolved?

Yield discrepancies often stem from reaction condition optimization:

- Critical Parameters :

- Temperature (0°C vs. room temperature affects side reactions).

- Solvent polarity (DMF increases rate but may degrade acid-sensitive groups).

- Base strength (weaker bases like pyridine vs. stronger ones like NaH).

- Approach : Use design of experiments (DoE) to systematically vary conditions and identify optimal parameters .

Q. What strategies improve stability during storage?

- Storage : Lyophilized form under argon at -20°C.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Methoxy groups are prone to oxidative degradation; adding antioxidants (e.g., BHT) may mitigate this .

Q. How can computational modeling guide SAR studies?

- Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR).

- QSAR Models : Correlate logP, polar surface area, and H-bond donors/acceptors with observed activity.

- Example : Analog N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide showed improved binding affinity due to trifluoromethyl hydrophobicity .

Q. What analytical techniques resolve spectral overlaps in NMR?

- 2D NMR : Utilize HSQC and HMBC to assign crowded aromatic regions.

- Dynamic NMR : For rotamers (e.g., amide bond rotation), variable-temperature ¹H NMR can separate signals .

Q. How to address low reproducibility in biological assays?

- Standardization : Pre-treat cells with identical passage numbers and serum batches.

- Controls : Include N-(4-methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide as a positive control for cytotoxicity .

Data Contradiction Analysis

Q. Why do similar analogs show opposing trends in solubility and activity?

- Case Study : N-(3-chloro-4-methoxyphenyl)-2-furamide analogs with nitro groups exhibit lower solubility but higher membrane permeability (logP >3.5). Use Abraham solvation equations to model solubility parameters.

- Resolution : Balance lipophilicity (clogP 2–3) and polar surface area (<100 Ų) for optimal bioavailability .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis of furanoyl chloride |

| Solvent | Anhydrous DCM | Prevents side reactions with moisture |

| Base | Triethylamine (1.2 eq) | Sufficient for deprotonation without overbase |

| Reaction Time | 12–16 hrs | Ensures complete amide formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.